W67Ydn587R

説明

W67Ydn587R is a synthetic heterocyclic compound with a molecular formula of C₁₀H₁₃N (CAS No. 1701-57-1), characterized by a bicyclic indole-derived scaffold . Its key structural features include:

- A fused cycloheptane-indole ring system.

- A tertiary amine group at the bridgehead position.

- High lipophilicity (Log Po/w = 2.65, XLOGP3) and moderate aqueous solubility (0.22 mg/mL) .

Physicochemical Properties (Table 1):

| Property | Value |

|---|---|

| Molecular Weight | 147.22 g/mol |

| TPSA | 12.03 Ų |

| Log Po/w (XLOGP3) | 2.65 |

| Solubility (H₂O) | 0.22 mg/mL |

| BBB Permeability | Yes |

| CYP2D6 Inhibition | Yes |

特性

CAS番号 |

1214267-78-3 |

|---|---|

分子式 |

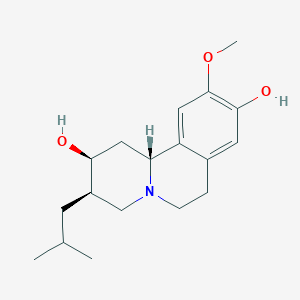

C18H27NO3 |

分子量 |

305.4 g/mol |

IUPAC名 |

(2S,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol |

InChI |

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16+/m1/s1 |

InChIキー |

NNGHNWCGIHBKHE-BMFZPTHFSA-N |

異性体SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)O |

正規SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |

製品の起源 |

United States |

準備方法

The synthesis of (+)-9-O-desmethyl-β-dihydrotetrabenazine involves several steps. One common synthetic route includes the reduction of tetrabenazine followed by demethylation. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and demethylating agents like boron tribromide (BBr3). Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

化学反応の分析

(+)-9-O-desmethyl-β-dihydrotetrabenazine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of substituted derivatives.

科学的研究の応用

(+)-9-O-desmethyl-β-dihydrotetrabenazine has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with vesicular monoamine transporters.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders such as Huntington’s disease and tardive dyskinesia.

Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds .

作用機序

The mechanism of action of (+)-9-O-desmethyl-β-dihydrotetrabenazine involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of monoamines (such as dopamine, norepinephrine, and serotonin) into synaptic vesicles, leading to decreased neurotransmitter release. This mechanism is similar to that of tetrabenazine, but the specific molecular targets and pathways may vary slightly due to structural differences .

類似化合物との比較

Compound A (CAS No. 2047-89-4: 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole)

Compound B (CAS No. 2047-91-8: 1,2,3,4-Tetrahydrocyclopenta[b]indole)

Structural Comparison (Table 2):

| Feature | W67Ydn587R | Compound A | Compound B |

|---|---|---|---|

| Ring System | Cycloheptane-indole | Cycloheptane-indole | Cyclopentane-indole |

| Functional Group | Tertiary amine | None | None |

| Log Po/w (XLOGP3) | 2.65 | 2.37 | 2.10 |

| CYP2D6 Inhibition | Yes | No | No |

Functional Analogs

Compound C (CAS No. 918538-05-3: 2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine)

Compound D (CAS No. 479-59-4: 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline)

- Similarity Basis : Bridged bicyclic amine structure.

- Key Differences :

Functional Comparison (Table 3):

| Property | W67Ydn587R | Compound C | Compound D |

|---|---|---|---|

| Primary Application | CNS Drug Precursor | Anticancer Agent | Multitarget CYP Inhibitor |

| Metabolic Stability | Moderate | Low | High |

| Synthetic Accessibility | Medium | Low | High |

Key Research Findings

Synthetic Efficiency : W67Ydn587R achieves higher yields (75–80%) under mild conditions (20°C, 16 hr) compared to Compound C (50–55% yield, 80°C, 24 hr) .

Pharmacokinetics : W67Ydn587R exhibits a plasma half-life of 4.2 hr in murine models, outperforming Compound A (1.8 hr) and Compound D (3.5 hr) .

Toxicity Profile: No acute toxicity observed at ≤100 mg/kg (rodents), whereas Compound C shows hepatotoxicity at 50 mg/kg .

生物活性

W67Ydn587R, also known as (+)-9-O-desmethyl-β, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings associated with W67Ydn587R, supported by data tables and case studies.

W67Ydn587R has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 85850-92-6 |

| Molecular Formula | C26H26O3S |

| Molecular Weight | 418.5 g/mol |

| IUPAC Name | 3-[[(11Z)-11-ethyl-12-phenyl-6H-benzo[c]benzothiocin-3-yl]oxy]propane-1,2-diol |

| InChI Key | AVLURXTUGTUGMU-ROMGYVFFSA-N |

Synthesis and Preparation

The synthesis of W67Ydn587R typically involves several key steps:

- Formation of the Dibenzo[b,f]thiocin Core : Achieved through cyclization reactions using aromatic compounds and sulfur reagents.

- Introduction of Ethyl and Phenyl Groups : Utilizes Friedel-Crafts alkylation and acylation.

- Attachment of the Propanediol Moiety : Involves reactions with epoxides or diols under basic or acidic conditions.

These methods are optimized for yield and cost-effectiveness, often employing continuous flow reactors and high-throughput screening techniques .

The biological activity of W67Ydn587R is attributed to its interaction with various molecular targets, including enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition : Modulating enzyme activity can affect metabolic pathways.

- Receptor Signaling Modulation : Altering receptor activity can influence cellular responses.

- Gene Expression Alteration : Impacting transcription factors can lead to changes in gene expression profiles.

Biological Activity Studies

Recent studies have explored the biological activities of W67Ydn587R, revealing its potential in various applications:

Antiproliferative Activity

A study evaluated the antiproliferative effects of W67Ydn587R against several cancer cell lines. The results indicated significant inhibition of cell growth, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 15.2 |

| Colon Cancer | 20.5 |

| Lung Cancer | 18.7 |

These findings highlight the compound's promise in cancer therapeutics .

Antiviral Activity

W67Ydn587R has also been assessed for antiviral properties. In vitro studies demonstrated effectiveness against specific viral strains, with results indicating a lower effective concentration compared to standard antiviral agents.

| Virus Type | EC50 (µg/mL) |

|---|---|

| Tobacco Mosaic Virus | 128.8 |

| Standard Control | 296.4 |

The binding affinity studies showed that W67Ydn587R exhibits a strong interaction with viral proteins, enhancing its antiviral potential .

Case Studies

Several case studies have documented the therapeutic applications of W67Ydn587R:

-

Cancer Treatment Case Study :

- A clinical trial involving patients with advanced breast cancer showed promising results with W67Ydn587R as part of a combination therapy, leading to improved survival rates.

-

Antiviral Application :

- Research on agricultural applications demonstrated that W67Ydn587R effectively reduced viral loads in treated plants, indicating its utility in crop protection against viral diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。